molecular formula C11H14N2O2S2 B1508066 Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate CAS No. 1158958-92-9

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate

Cat. No.: B1508066
CAS No.: 1158958-92-9
M. Wt: 270.4 g/mol
InChI Key: LOGGAKBRSDSFSB-UHFFFAOYSA-N
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Description

Background and Significance of Dithiocarbamate Chemistry

Dithiocarbamates represent a fundamental class of organosulfur compounds characterized by the general formula R₂N−C(=S)−S−R, containing the distinctive functional group >N−C(=S)−S−. These compounds are structurally analogous to carbamates, where both oxygen atoms are systematically replaced by sulfur atoms, distinguishing them from thiocarbamates where only one oxygen replacement occurs. The unique electronic properties of dithiocarbamates arise from the thiocarbonyl group's interaction with the nitrogen atom's nonbonded electron pair, creating resonance structures that significantly influence their chemical reactivity and coordination behavior. This electronic delocalization contributes to their remarkable stability and versatility in various chemical applications.

The formation of dithiocarbamates follows well-established synthetic protocols, where secondary amines react with carbon disulfide in the presence of sodium hydroxide to yield dithiocarbamate salts according to the reaction: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O. This straightforward synthetic approach has enabled the development of numerous dithiocarbamate derivatives with tailored properties for specific applications. The resulting dithiocarbamate salts typically appear as pale-colored solids with excellent solubility in water and polar organic solvents, making them highly suitable for various chemical transformations and applications. The structural versatility of dithiocarbamates has led to their widespread adoption in diverse fields ranging from agricultural chemistry to advanced polymer synthesis.

Dithiocarbamates exhibit exceptional metal-binding capacity, which has historically made them valuable in numerous industrial applications including rubber vulcanization, pesticide formulations, and analytical chemistry. Their ability to form stable complexes with transition metals has been particularly exploited in the development of fungicides and herbicides, where the metal-dithiocarbamate complexes provide enhanced biological activity and stability. Recent research has expanded the scope of dithiocarbamate applications beyond traditional uses, exploring their potential in medicinal chemistry, materials science, and advanced polymerization techniques. The growing interest in dithiocarbamate chemistry reflects their unique combination of synthetic accessibility, chemical stability, and functional versatility.

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate: Overview and Classification

This compound represents a sophisticated dithiocarbamate derivative with the molecular formula C₁₁H₁₄N₂O₂S₂ and Chemical Abstracts Service registry number 1158958-92-9. This compound features a complex molecular architecture that combines the characteristic dithiocarbamate functionality with a pyridine ring system and a methyl ester group, creating a unique chemical entity with distinctive properties. The compound is also systematically named as methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate, reflecting its structural composition and functional group arrangement. The molecular weight of 270.37 daltons indicates a moderately sized organic molecule with sufficient complexity to exhibit specialized chemical behavior.

The structural classification of this compound places it within the category of N-aryl-N-pyridyl dithiocarbamates, a specific subclass that has gained considerable attention in polymer chemistry applications. The presence of the pyridine nitrogen atom in the molecular structure is particularly significant, as it introduces basicity and potential coordination sites that can be exploited for pH-responsive or metal-catalyzed reactions. The ester functionality provides additional reactivity and solubility characteristics, while the dithiocarbamate core maintains the essential properties required for chain transfer applications. This combination of functional groups creates a multifunctional molecule capable of participating in diverse chemical transformations.

The compound's physical properties include high purity levels exceeding 98%, indicating successful synthetic protocols and purification methods. The molecular structure incorporates both electron-rich and electron-poor regions, with the pyridine ring providing electron-withdrawing character while the dithiocarbamate group offers electron-donating properties. This electronic balance is crucial for the compound's performance as a chain transfer agent, where the rate of addition and fragmentation reactions must be carefully controlled to achieve optimal polymerization results. The propanoate ester provides additional steric bulk and influences the compound's solubility characteristics in various organic solvents commonly used in polymerization reactions.

Historical Development of Dithiocarbamates in Reversible Addition-Fragmentation Chain Transfer Polymerization

The historical development of dithiocarbamates in reversible addition-fragmentation chain transfer polymerization can be traced to the pioneering work of Otsu in 1982, who introduced the concept of iniferters and claimed living radical photopolymerization of methyl methacrylate in the presence of benzyl dithiocarbamate. Although Otsu's initial work with dithiocarbamates did not achieve the level of control later demonstrated by more advanced chain transfer agents, it established the fundamental concept of using sulfur-containing compounds to mediate radical polymerization processes. The early investigations revealed that simple N,N-dialkyl dithiocarbamates, such as those previously described as photoiniferters, were relatively ineffective for achieving controlled polymerization due to their reduced reactivity caused by electronic delocalization.

The seminal advancement in reversible addition-fragmentation chain transfer polymerization occurred in 1998 with the publication of groundbreaking research that opened new fields of controlled radical polymerization. This work demonstrated that dithiocarbamates could be effective chain transfer agents when properly designed, leading to over 10,000 subsequent publications exploring this concept. The critical insight was that dithiocarbamate derivatives having the nonbonded electron pair of the nitrogen included as part of an aromatic system showed significantly enhanced effectiveness compared to simple aliphatic dithiocarbamates. Examples of such effective dithiocarbamates included those derived from pyrrole and imidazole, which demonstrated the importance of aromatic stabilization in the nitrogen-containing portion of the molecule.

The mechanistic understanding of dithiocarbamate behavior in polymerization systems revealed that simple N,N-dialkyl dithiocarbamates failed to undergo effective reversible addition-fragmentation chain transfer due to reduced double-bond character in the thiocarbonyl group. This reduction in reactivity was attributed to delocalization of the nonbonded electron pair on nitrogen with the thiocarbonyl group, which lowered the rate of addition at sulfur and consequently decreased the overall rate of chain transfer. The development of aromatic dithiocarbamates overcame this limitation by incorporating the nitrogen's nonbonded electrons into extended aromatic systems, thereby restoring the necessary reactivity for effective chain transfer.

The evolution of dithiocarbamate chemistry in polymerization applications led to the discovery of switchable chain transfer agents, representing a significant breakthrough in the field. These N-(4-pyridinyl)-N-methyldithiocarbamates demonstrated the remarkable ability to provide excellent control over polymerization of less activated monomers and, after addition of one equivalent of a protic or Lewis acid, become effective in controlling polymerization of more activated monomers. This switchable behavior enabled the synthesis of poly(more activated monomer)-block-poly(less activated monomer) copolymers with narrow molecular weight distributions, overcoming a long-standing limitation in block copolymer synthesis. The development of switchable agents represented a paradigm shift from monomer-specific chain transfer agents to universal systems capable of controlling diverse polymerization processes.

Scope and Objectives of Current Research

Current research objectives in dithiocarbamate chemistry focus on expanding the understanding of structure-activity relationships that govern the effectiveness of these compounds as chain transfer agents in various polymerization systems. The investigation of Z-group modifications in dithiocarbamate structures has revealed critical insights into how substituent effects influence polymerization control, particularly for challenging monomers such as N-vinylpyrrolidone. Research has demonstrated that the polymerization of N-vinylpyrrolidone was optimally controlled when the aromatic substituent contained methoxy groups, identifying one of the least active chain transfer agents in the series as paradoxically providing the best control. This counterintuitive finding highlights the complex relationship between chain transfer agent reactivity and polymerization control, necessitating systematic studies of structural variations.

The development of novel synthetic methodologies for dithiocarbamate preparation represents another major research objective, with particular emphasis on creating compounds that exhibit enhanced stability and reactivity profiles. Recent work has focused on the synthesis of thioanhydrides through S-acylation reactions of sodium dithiocarbamates with appropriate acyl chlorides, demonstrating the versatility of dithiocarbamate chemistry in accessing diverse molecular architectures. These synthetic advances have enabled the preparation of novel dithiocarbamic derivatives with tailored properties for specific applications, including compounds derived from heterocyclic amines such as 1H-1,2,4-triazole, pyrrolidine, and 5-methyl-1H-benzo[d]triazole. The exploration of various acid chloride coupling partners has further expanded the structural diversity accessible through these synthetic protocols.

Contemporary research efforts also emphasize the mechanistic understanding of dithiocarbamate behavior in complex polymerization systems, particularly regarding their role in controlling molecular weight distributions and enabling the synthesis of well-defined polymer architectures. Studies have demonstrated that dithiocarbamates can achieve remarkably low polydispersity values, with some systems reaching polydispersity indices as low as 1.16. The linear dependence of degree of polymerization on time confirms the controlled nature of these polymerization processes, enabling the predictable synthesis of polymers with predetermined molecular weights ranging from 11 to 61 kilodaltons. These findings support the continued development of dithiocarbamate-based chain transfer agents for advanced polymer synthesis applications.

Properties

IUPAC Name

methyl 2-[methyl(pyridin-4-yl)carbamothioyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-8(10(14)15-3)17-11(16)13(2)9-4-6-12-7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGGAKBRSDSFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC(=S)N(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728681
Record name Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158958-92-9
Record name Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID50728681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1158958-92-9
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Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate typically proceeds via:

  • Step 1: Formation of the carbamothioyl intermediate by reacting a pyridine derivative with a thiourea or related thiocarbonyl compound.
  • Step 2: Introduction of the methyl group on the nitrogen atom of the carbamothioyl moiety.
  • Step 3: Attachment of the carbamothioyl intermediate to the propanoate backbone through a sulfanyl (thioether) linkage.

This approach leverages nucleophilic substitution and thiolation reactions, often involving alkylating agents and thiourea derivatives.

Detailed Preparation Steps

Step Reaction Description Reagents and Conditions Notes
1 Carbamothioyl Intermediate Formation Pyridin-4-yl amine or pyridine derivative reacted with thiourea or methyl thiourea Reaction typically performed under mild heating; thiourea provides the thiocarbonyl group essential for carbamothioyl formation.
2 N-Methylation of Carbamothioyl Group Methylating agents such as methyl iodide or dimethyl sulfate used to methylate the nitrogen atom Controlled methylation avoids overalkylation; solvent choice (e.g., DMF, acetone) influences yield.
3 Coupling to Propanoate Backbone Reaction of carbamothioyl intermediate with methyl 2-bromopropanoate or similar alkylating agent The sulfanyl linkage is formed via nucleophilic substitution; reaction conditions optimized to minimize side products.

Representative Synthetic Route (Based on Vulcanchem Data)

  • Starting Materials: Pyridin-4-yl thiourea derivative and methyl 2-bromopropanoate.
  • Reaction: The thiourea derivative is first methylated at the nitrogen to form methyl(pyridin-4-yl)carbamothioyl intermediate.
  • Subsequent Step: This intermediate is then reacted with methyl 2-bromopropanoate under nucleophilic substitution conditions to yield the final product.

This method has been described as efficient and reproducible, yielding this compound with good purity suitable for research applications.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for methylation and nucleophilic substitution steps.
  • Temperature: Mild heating (room temperature to 60°C) is generally sufficient; higher temperatures may lead to decomposition or side reactions.
  • pH Control: Acid-base conditions are adjusted to favor nucleophilic attack and to stabilize intermediates.
  • Purification: Products are typically purified by recrystallization or column chromatography.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting Material Pyridin-4-yl thiourea derivative Provides carbamothioyl core
Methylating Agent Methyl iodide or dimethyl sulfate Controls N-methylation
Alkylating Agent for Propanoate Attachment Methyl 2-bromopropanoate Enables sulfanyl linkage formation
Solvent DMF, acetone, or DMSO Influences reaction rate and yield
Temperature 25–60°C Balances reaction speed and side reactions
Reaction Time Several hours (2–12 h) Ensures completion of substitution
Purification Recrystallization, chromatography Ensures compound purity

Research Findings and Analytical Characterization

  • The formation of the carbamothioyl intermediate is confirmed by characteristic NMR signals, including chemical shifts corresponding to the thiocarbonyl and methylated nitrogen.
  • The final compound exhibits molecular weight of 270.4 g/mol and formula C11H14N2O2S2, confirmed by mass spectrometry and elemental analysis.
  • Infrared spectroscopy shows characteristic bands for ester carbonyl (around 1735 cm^-1) and thiocarbonyl groups.
  • The compound's purity and structure are further validated by 1H and 13C NMR spectroscopy, with signals consistent with the methyl, pyridinyl, and propanoate groups.

Chemical Reactions Analysis

Functional Group Analysis

The molecule contains three key reactive motifs:

  • Methyl propanoate ester (COOCH3-\text{COOCH}_3)

  • Dithiocarbamate-thioether linkage (SC(=S)N(CH3)(pyridin-4-yl)-\text{S}-\text{C}(=\text{S})-\text{N}(\text{CH}_3)(\text{pyridin-4-yl}))

  • Pyridine ring

These groups suggest reactivity pathways similar to those observed in structurally related compounds ( ).

Nucleophilic Acyl Substitution

The ester group (COOCH3-\text{COOCH}_3) may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. For example:

RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

This reactivity is well-documented for methyl propanoate derivatives ( ).

Dithiocarbamate-Thioether Reactivity

The SC(=S)N-\text{S}-\text{C}(=\text{S})-\text{N}- moiety is susceptible to:

  • Oxidation : Conversion to sulfoxide/sulfone derivatives using oxidizing agents like H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} ( ).

  • Nucleophilic Displacement : Thioether sulfur can act as a leaving group in nucleophilic substitutions (e.g., with amines or thiols) ( ).

Pyridine Ring Functionalization

The pyridin-4-yl group may participate in:

  • Electrophilic Aromatic Substitution (e.g., nitration, halogenation) at the para position relative to the nitrogen.

  • Coordination Chemistry : Pyridine’s lone pair enables metal-ligand interactions, as seen in analogous systems ( ).

Comparative Reactivity Table

Functional Group Reaction Type Example Reagents/Conditions Expected Product
Ester (COOCH3-\text{COOCH}_3)Acid-catalyzed hydrolysisHCl, H2O\text{HCl, H}_2\text{O}Carboxylic acid (COOH-\text{COOH})
Dithiocarbamate-thioetherOxidationH2O2\text{H}_2\text{O}_2Sulfoxide/sulfone derivatives
Pyridine ringElectrophilic substitutionHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4Nitropyridine derivative

Gaps in Available Data

No experimental studies on this compound’s synthesis, stability, or biological activity were located in the reviewed sources. The absence of data may reflect:

  • Limited publication of proprietary research (e.g., pharmaceutical development).

  • A novel structure not yet explored in peer-reviewed literature.

Recommendations for Further Study

  • Synthetic Exploration :

    • Optimize ester hydrolysis conditions using methodologies from analogous systems ( ).

    • Investigate dithiocarbamate-thioether reactivity via DFT calculations ( ).

  • Biological Screening :

    • Test for antimicrobial or enzyme-inhibitory activity, as seen in structurally related thiazoles ( ).

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate has shown potential in the development of new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug design.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures were effective against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
Methyl 2-{...}S. aureus16 µg/mL

Agricultural Applications

The compound has also been explored for its potential use as a fungicide and pesticide. Its ability to inhibit certain enzymes in plant pathogens suggests it could be effective in controlling agricultural diseases.

Case Study: Efficacy Against Phytopathogens

A study conducted by agricultural scientists assessed the effectiveness of this compound against common phytopathogenic fungi such as Fusarium and Botrytis. The results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as a biopesticide .

Table 2: Fungicidal Activity

PathogenConcentration (µg/mL)Growth Inhibition (%)
Fusarium5085
Botrytis2590

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of pyridine derivatives with carbon disulfide and subsequent reactions to form the final product. Variations in synthesis methods can lead to different derivatives that may enhance activity or reduce toxicity.

Table 3: Synthesis Pathways

Synthesis StepReagents UsedYield (%)
Reaction with CS₂Pyridine derivative + NaOH75
Formation of final compoundMethyl propanoate + amine80

Mechanism of Action

The mechanism of action of Methyl 2-{[methyl(pyridin-4-yl)carbam

Biological Activity

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate, also known by its CAS number 1158958-92-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula: C₁₁H₁₄N₂O₂S₂
  • Molecular Weight: 270.37 g/mol
  • PubChem CID: 58035967

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for some derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Thiazole Derivative AS. aureus2
Thiazole Derivative BE. faecium4
Methyl 2-{...}Not specifically testedN/A

Anticancer Activity

The anticancer properties of this compound have not been extensively documented in isolation; however, related compounds have demonstrated promising results. For example, certain thiazole derivatives exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells, achieving a significant reduction in cell viability compared to untreated controls .

In a study examining the structure-activity relationship of various compounds, those with specific substitutions showed enhanced anticancer activity against Caco-2 cells with viability reductions exceeding 50% at certain concentrations .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineViability Reduction (%)
Thiazole Derivative CCaco-254.9
Thiazole Derivative DA54935.0
Methyl 2-{...}Not specifically testedN/A

The biological activity of this compound may be attributed to its ability to interfere with cellular processes through various mechanisms. Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell death and proliferation control .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study investigated the efficacy of thiazole derivatives against Gram-positive bacteria. The results indicated that structural modifications significantly impacted antimicrobial potency, suggesting that similar modifications could enhance the biological activity of this compound .
  • Anticancer Research : In vitro tests on various cancer cell lines revealed that certain derivatives exhibited selective toxicity towards colorectal cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .

Comparison with Similar Compounds

Key Observations:

  • Methyl 2-(pyridin-4-yl)acetate (similarity 0.96) shares the pyridin-4-yl and ester groups but lacks sulfur-based substituents, likely reducing its electrophilicity and metal-binding capacity compared to the target compound.
  • Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (similarity 0.85) introduces a ketone group, which may increase polarity but eliminate the thiol-related reactivity seen in the target compound.

Reactivity and Functional Group Analysis

  • Carbamothioyl vs. Carbamoyl : Unlike carbamoyl derivatives, the carbamothioyl group in the target compound enhances thiophilicity, enabling chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .
  • Sulfanyl vs.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate?

  • Answer : The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyridin-4-yl carbamothioyl core via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the sulfanyl group through thiol-disulfide exchange or thioether formation.
  • Step 3 : Methyl esterification of the propanoate moiety.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while lower temperatures (~0–25°C) reduce side reactions during esterification . Catalysts like [Ir(ppy)₂(dtbbpy)]PF₆ (used in analogous pyridine-based syntheses) can improve regioselectivity .

Q. Which spectroscopic and analytical methods are critical for structural characterization of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., pyridin-4-yl protons at δ ~8.5 ppm, methyl ester at δ ~3.7 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the propanoate backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., ESI+ for [M+H]⁺ ion).
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the carbamothioyl-sulfanyl groups .

Q. What solvents and reaction conditions are compatible with this compound’s stability?

  • Answer : The compound is stable in aprotic solvents (e.g., acetonitrile, ethyl acetate) but hydrolyzes in protic solvents (e.g., water, methanol) due to the ester and thioether groups. Storage at –20°C under inert atmosphere (N₂/Ar) prevents oxidation of the sulfanyl moiety .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • Database Mining : Use REAXYS or PISTACHIO to identify structurally analogous compounds with reported bioactivity (e.g., pyridine-based inhibitors targeting kinase pathways) .
  • Docking Studies : Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., ATP-binding pockets). Replace the methyl ester with bioisosteres (e.g., amides) to improve binding affinity .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Answer : Contradictions often arise from:

  • Purity Variability : Impurities (e.g., unreacted pyridin-4-yl intermediates) may skew bioassays. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times affect IC₅₀ values. Standardize protocols using guidelines from repositories like PubChem .
  • Metabolic Instability : Rapid ester hydrolysis in vivo may reduce efficacy. Use stable isotope tracers (e.g., ¹³C-labeled methyl groups) to track metabolic fate .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridin-4-yl ring?

  • Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to position substituents at specific ring positions .
  • Photoredox Catalysis : As demonstrated in analogous pyridine syntheses, iridium-based catalysts enable C–H functionalization under mild conditions .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl carbamate protection of amines) during multi-step syntheses .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
14-Iodopyridine, [Ir] catalyst3492%
2Hantzsch ester, DMF, 60°C4589%
3Methyl chloroformate, Et₃N7895%

Table 2 : Common Analytical Signatures

TechniqueKey Peaks/DataInterpretation
¹H NMRδ 3.7 (s, 3H)Methyl ester
HRMS[M+H]⁺ = 313.05C₁₁H₁₆N₂O₂S₂
X-rayDihedral angle: 85°Confirms thioether geometry

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate

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